molecular formula C13H20N2O3 B1333190 2-(3,4,5-Trimethoxyphenyl)piperazine CAS No. 65709-47-9

2-(3,4,5-Trimethoxyphenyl)piperazine

Cat. No. B1333190
CAS RN: 65709-47-9
M. Wt: 252.31 g/mol
InChI Key: SZZIGSBHEDAVBX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives are often explored for their potential therapeutic effects, including antidepressant and antianxiety activities. The trimethoxyphenyl moiety suggests the presence of methoxy groups that could influence the compound's interaction with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions and cyclization. For instance, a related compound was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with aromatic aldehyde, followed by cyclization with hydroxylamine hydrochloride to form an isoxazoline. This intermediate was then subjected to Mannich’s reaction with N-methyl piperazine to produce the desired piperazine derivative . Although the exact synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The trimethoxyphenyl group attached to the piperazine ring suggests that the compound would have three methoxy groups (-OCH3) on the phenyl ring, which could affect its electronic and steric properties. The structure of related compounds has been confirmed using techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those involved in their synthesis. The presence of the trimethoxyphenyl group could also influence the reactivity of the compound, potentially affecting its metabolic pathways. For example, the metabolites of a related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm their structures, indicating that such compounds can be metabolized in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)piperazine would be influenced by the piperazine core and the trimethoxyphenyl substituent. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The pharmacological evaluation of related compounds has shown significant antidepressant and antianxiety activities, which could be attributed to their chemical properties and how they interact with biological targets .

Scientific Research Applications

CNS Pharmacology

Research on 2-(3,4,5-Trimethoxyphenyl)piperazine and its analogues has revealed significant effects on the central nervous system (CNS). A study by Majchrzak et al. (1983) found that derivatives of 2-(3,4,5-Trimethoxyphenyl)piperazine showed sedative activity, indicating their potential in modifying CNS activity (Majchrzak et al., 1983).

Anticancer Properties

Several studies have investigated the anticancer properties of compounds related to 2-(3,4,5-Trimethoxyphenyl)piperazine. For example, Wang et al. (2009) discovered that a trisubstituted piperazine derivative induced apoptosis in human Burkitt's lymphoma cells (Wang et al., 2009). Jadala et al. (2019) synthesized Combretastatin-A4 Carboxamidest that mimicked sulfonyl piperazines, showing significant antiproliferative activity against various human cancer cell lines (Jadala et al., 2019).

Modulation of Receptors

Trimetazidine, a derivative of 2-(3,4,5-Trimethoxyphenyl)piperazine, was found to modulate AMPA/kainate receptors in rat vestibular ganglion neurons, suggesting its role in neuroprotection and modulation of neural receptors (Dayanithi et al., 2007).

Pharmacological Activities

A review by Brito et al. (2018) discussed the central pharmacological activities of piperazine derivatives, including those related to 2-(3,4,5-Trimethoxyphenyl)piperazine, which have applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

In Vitro Antitumor Activity

Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety, showing promise in combating breast cancer cells (Yurttaş et al., 2014).

Cardioprotective Effects

Khan et al. (2010) demonstrated that Trimetazidine, when administered at the onset of reperfusion, ameliorated myocardial dysfunction and injury through activation of specific signaling pathways, showing potential as a cardioprotective agent (Khan et al., 2010).

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZIGSBHEDAVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378117
Record name 2-(3,4,5-trimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethoxyphenyl)piperazine

CAS RN

65709-47-9
Record name 2-(3,4,5-trimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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